5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by its complex aromatic structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing trifluoromethyl groups, have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets and cause significant changes .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that similar compounds undergo extensive first-pass metabolism in the liver, producing several metabolites .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Benzothiophene: The starting material, benzothiophene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Carboxylation: The nitrated benzothiophene is then subjected to carboxylation, often using carbon dioxide under high pressure in the presence of a suitable catalyst.
Amidation: The carboxylated intermediate is reacted with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and carboxylation steps, ensuring higher yields and purity. Additionally, the use of automated systems for precise control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the desired functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) for sulfonation.
Major Products
Reduction: 5-amino-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide.
Substitution: Halogenated or sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The nitro and trifluoromethyl groups contribute to the compound’s ability to interact with biological targets, potentially leading to the development of new drugs for treating various diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its stable aromatic structure and electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-amino-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide:
N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide: Lacks the nitro group, which alters its chemical behavior and biological activity.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide makes it unique. The nitro group provides reactivity for further chemical modifications, while the trifluoromethyl group enhances its stability and biological activity, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Properties
IUPAC Name |
5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3S/c17-16(18,19)10-1-3-11(4-2-10)20-15(22)14-8-9-7-12(21(23)24)5-6-13(9)25-14/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLJQEAPRJFGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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